Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group, a methyl carboxylate ester, and a phthalazinone-derived carbamoyl moiety. The compound’s planar conformation (except for the perpendicular 4-fluorophenyl group) and crystallographic stability (triclinic, P 1 symmetry) highlight its suitability for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C21H15FN4O4S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H15FN4O4S/c1-26-19(28)14-6-4-3-5-13(14)15(25-26)18(27)24-21-23-16(20(29)30-2)17(31-21)11-7-9-12(22)10-8-11/h3-10H,1-2H3,(H,23,24,27) |
InChI Key |
LUASQWFGERXPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC=C(C=C4)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with Phthalazinone: The phthalazinone moiety is coupled with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its diverse functional groups.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural components suggest it could be a candidate for developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole and phthalazinone moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs include compounds 4 and 5 from , which share isostructural frameworks but differ in substituents (chlorophenyl vs. fluorophenyl). These analogs exhibit nearly identical triclinic crystal systems (P 1 symmetry) and asymmetric units with two independent molecules.
Table 1: Structural Comparison of Analogous Compounds
Bioactivity and Pharmacological Profiling
and highlight that structurally similar compounds often cluster in bioactivity profiles. For instance, aglaithioduline () shares ~70% similarity with SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis, correlating with conserved pharmacokinetic properties (e.g., logP, hydrogen bond donors) . The target compound’s fluorophenyl and phthalazinone groups may enhance binding to hydrophobic enzyme pockets, akin to kinase inhibitors like imatinib .
Table 3: Bioactivity and Similarity Indexing
| Compound | Tanimoto Similarity | Key Protein Targets | Bioactivity Cluster |
|---|---|---|---|
| Target Compound | N/A | Kinases, HDACs (predicted) | Likely Group 1* |
| Aglaithioduline () | 70% vs. SAHA | HDAC8 | Group 1 |
*Group 1: Compounds with planar heterocycles and fluorinated aryl groups .
Computational and Pharmacophore Analysis
Molecular similarity analysis () and pharmacophore modeling reveal that the target compound’s 4-fluorophenyl and carbamoyl groups are critical for target engagement. NMR studies () demonstrate that substituent positioning (e.g., regions A and B in phthalazinone analogs) alters chemical environments, impacting binding affinity. Such data align with the lumping strategy (), where structurally akin compounds are grouped for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
